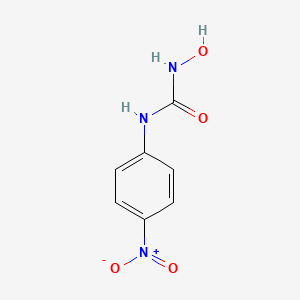

1-Hydroxy-3-(4-nitrophenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53731-88-7 |

|---|---|

Molecular Formula |

C7H7N3O4 |

Molecular Weight |

197.15 g/mol |

IUPAC Name |

1-hydroxy-3-(4-nitrophenyl)urea |

InChI |

InChI=1S/C7H7N3O4/c11-7(9-12)8-5-1-3-6(4-2-5)10(13)14/h1-4,12H,(H2,8,9,11) |

InChI Key |

DXBVARSUKIUCDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NO)[N+](=O)[O-] |

Other CAS No. |

53731-88-7 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 3 4 Nitrophenyl Urea and Analogous Architectures

Strategic Approaches to Urea (B33335) Linkage Construction

The formation of the urea bond is central to the synthesis of these compounds. Several key methodologies have been developed and refined over the years, each with its own advantages and limitations.

Nucleophilic Addition Reactions with Isocyanates and Related Intermediates

A primary and widely utilized method for forming the urea linkage is the nucleophilic addition of an amine or hydroxylamine (B1172632) to an isocyanate intermediate. commonorganicchemistry.comrsc.orgacs.org This reaction is generally efficient and proceeds under mild conditions. commonorganicchemistry.com The isocyanate, being highly electrophilic, readily reacts with the nucleophilic nitrogen or oxygen atom.

Hindered trisubstituted ureas can also serve as masked isocyanates, undergoing substitution reactions with various nucleophiles under neutral conditions. nih.gov This reactivity is particularly useful for synthesizing derivatives of common nitrogen protecting groups. nih.gov Furthermore, N-alkyl carbamoylimidazoles have been developed as stable, crystalline isocyanate equivalents, reacting with nucleophiles to form ureas, carbamates, and other related functionalities. acs.org

A fast and efficient one-pot, two-step protocol for synthesizing N,N'-disubstituted ureas has been developed using a microwave-assisted Staudinger–aza-Wittig reaction. This method combines nucleophilic substitutions and the reaction of an iminophosphorane with carbon dioxide to generate the isocyanate intermediate in situ. beilstein-journals.org

Application of Phosgene (B1210022) and Phosgene-Equivalent Reagents

Historically, phosgene has been a key reagent in the synthesis of ureas. nih.govwikipedia.orgresearchgate.net It reacts with amines to form isocyanates, which can then react with another amine to produce the desired urea. nih.govwikipedia.org However, due to the extreme toxicity of phosgene, safer alternatives have been developed. researchgate.netrsc.org

Triphosgene, a solid and therefore more easily handled substance, serves as a substitute for gaseous phosgene. commonorganicchemistry.commdpi.com Other phosgene equivalents include bis(4-nitrophenyl)carbonate, di-tert-butyl dicarbonate, and 1,1'-carbonylbisimidazole (CDI). acs.orgrsc.org CDI is a particularly useful and widely exploited alternative as it is a crystalline solid and does not produce chlorinated byproducts. nih.gov

The reaction of 4-nitroaniline (B120555) with bis(trichloromethyl) carbonate (a phosgene equivalent) can be used to generate an isocyanate intermediate, which then reacts with another aniline (B41778) derivative to form a substituted urea. nih.gov

Catalyst-Free and Environmentally Conscious Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes catalyst-free approaches for urea synthesis. rsc.orgacs.orgresearchgate.net One such method involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents and catalysts. rsc.org Another innovative approach utilizes the high reactivity of catechol carbonate for the low-temperature, solvent- and catalyst-free synthesis of ureas. acs.org

Green chemistry principles have also been applied to traditional reactions. For instance, a green oxidation method for the Hofmann and Curtius rearrangements has been developed using oxone and a halide, which generates non-toxic inorganic byproducts. rsc.org

Rearrangement Reactions for Urea Synthesis (e.g., Hofmann, Curtius)

The Hofmann and Curtius rearrangements are classical organic reactions that can be adapted for urea synthesis. rsc.org Both reactions proceed through an isocyanate intermediate. masterorganicchemistry.comjove.comntu.edu.sgorganicchemistrytutor.com

In the Hofmann rearrangement, a primary amide is treated with a halogen and a base to form an N-haloamide, which then rearranges to an isocyanate. jove.comorganicchemistrytutor.com The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to generate the isocyanate. masterorganicchemistry.comjove.comntu.edu.sgorganicchemistrytutor.com The resulting isocyanate can then be trapped with an amine or hydroxylamine to yield the corresponding urea derivative. jove.comntu.edu.sg

Synthesis of 1-Hydroxy-3-(4-nitrophenyl)urea via Established and Novel Routes

The synthesis of the target molecule, this compound, can be approached using the general strategies outlined above. A key consideration is the introduction of the hydroxyl group on one of the urea nitrogens.

Precursor Synthesis and Selective Functional Group Introduction

A common strategy for synthesizing hydroxyureas involves the use of protected hydroxylamine derivatives. For example, O-benzyl protected N-hydroxyureas can be formed by treating amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate. Subsequent hydrogenolysis removes the benzyl (B1604629) protecting group to yield the final N-hydroxyurea. researchgate.net

The synthesis of a similar compound, 1-(4-hydroxyphenyl)urea, has been achieved by reacting 4-aminophenol (B1666318) with trimethylsilyl (B98337) isocyanate. chemicalbook.com For the synthesis of N,N'-bis(4-nitrophenyl)-urea, methyl N-(4-nitrophenyl)carbamate can be reacted with 4-nitroaniline. prepchem.com

A plausible route to this compound would involve the reaction of 4-nitrophenyl isocyanate with hydroxylamine. The 4-nitrophenyl isocyanate can be prepared from 4-nitroaniline and a phosgene equivalent. Careful control of reaction conditions would be necessary to ensure selective reaction at the desired positions and to manage the reactivity of the starting materials.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product | Reference |

| Amine | Isocyanate | - | Urea | commonorganicchemistry.com |

| Amine | Potassium Isocyanate | Water | N-substituted urea | rsc.org |

| Amine | Phosgene/Triphosgene | Base | Urea (via isocyanate) | nih.govmdpi.com |

| Amide | Bromine, Base | - | Urea (via Hofmann rearrangement) | jove.comorganicchemistrytutor.com |

| Acyl azide | Heat | - | Urea (via Curtius rearrangement) | masterorganicchemistry.comjove.com |

| 4-Nitroaniline | Bis(trichloromethyl) carbonate | 3-Fluoroaniline | 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea | nih.gov |

| 4-Hydroxyaniline | Trimethylsilyl isocyanate | - | 1-(4-Hydroxyphenyl)urea | chemicalbook.com |

| Methyl N-(4-nitrophenyl)carbamate | 4-Nitroaniline | - | N,N'-bis(4-nitrophenyl)-urea | prepchem.com |

| Amines | 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate | Hydrogenation (Pd/BaSO4) | N-Hydroxyurea | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of hydroxyurea (B1673989) derivatives, including this compound, is highly dependent on the careful control of reaction parameters to ensure high yields and selectivity. Key variables that are typically optimized include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time.

A common route to N,N'-substituted ureas involves the reaction of an amine with an isocyanate. For instance, the synthesis of 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea is achieved by the dropwise addition of 3-(aminomethyl)pyridine (B1677787) to a solution of p-nitrophenyl isocyanate in toluene (B28343) under a dry nitrogen atmosphere. researchgate.net An exothermic reaction to 40°C is noted, and the mixture is stirred overnight, resulting in a high yield of 98%. researchgate.net Optimization of this type of reaction would involve screening different solvents to improve solubility of reactants and products, adjusting the temperature to control the reaction rate and minimize side reactions, and ensuring the precise stoichiometric balance of the amine and isocyanate to avoid unreacted starting materials.

Another established method for urea synthesis is the aminolysis of phenyl carbamates. This approach is noted for its mild and efficient nature, often proceeding at ambient temperature in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com The reaction is typically fast, with durations ranging from instantaneous to a few hours, depending on the specific reactants. google.com For the synthesis of this compound, this would involve reacting hydroxylamine with a 4-nitrophenyl carbamate (B1207046) precursor. Optimization would focus on the concentration of reactants in DMSO and the reaction time to maximize the conversion to the desired hydroxyurea.

Furthermore, systematic optimization can be applied, particularly when synthesizing libraries of related compounds. This involves screening a matrix of conditions, including pH, temperature, and the number of equivalents of the reacting species, to identify the ideal parameters for maximizing conversion while maintaining the integrity of the core structure. youtube.com For example, in the on-DNA synthesis of ureas, different pH conditions and substrate equivalents are tested to find the optimal balance for efficient coupling without DNA degradation. youtube.com This principle is directly applicable to the solution-phase synthesis of this compound, where parameters can be fine-tuned to achieve the highest possible yield and purity.

Table 1: Key Parameters for Optimization in Urea Synthesis

| Parameter | Influence on Reaction | Examples of Conditions |

| Solvent | Affects solubility of reactants and intermediates, can influence reaction rate. | Toluene researchgate.net, Dimethyl Sulfoxide (DMSO) google.com, Xylene youtube.com |

| Temperature | Controls reaction kinetics; higher temperatures can increase rate but may lead to side products. | Room Temperature to 40°C researchgate.net, Ambient Temperature google.com, Boiling in Xylene youtube.com |

| Reactants | The choice of starting materials (e.g., isocyanate vs. carbamate) defines the synthetic route. | p-Nitrophenyl isocyanate researchgate.net, Phenyl carbamates google.com, 4-Nitroaniline youtube.com |

| Stoichiometry | The molar ratio of reactants is critical for maximizing yield and minimizing impurities. | Approximately stoichiometric amounts are preferred. researchgate.netgoogle.com |

| Reaction Time | Must be sufficient for complete reaction but not so long as to promote decomposition or side reactions. | Overnight researchgate.net, 15 minutes to 3 hours google.com, 0.5 hours youtube.com |

Divergent Synthesis of Analogs and Structurally Related Derivatives of this compound

The core structure of this compound serves as a scaffold for the divergent synthesis of a multitude of analogs. By systematically altering the substituents on the phenyl ring and the hydroxyurea moiety, chemists can generate libraries of compounds to explore structure-activity relationships.

Exploration of Substituent Effects on Synthetic Accessibility and Reaction Efficiency

The nature of the substituents on the aromatic ring significantly influences the reactivity of the precursors and the efficiency of the synthetic reactions. The presence of electron-withdrawing groups, such as the nitro group in the parent compound, can affect the electrophilicity of intermediates like 4-nitrophenyl isocyanate, making them highly reactive towards nucleophiles. Conversely, electron-donating groups on the aniline precursor can increase its nucleophilicity.

The modulation of these electronic properties is a key strategy in synthetic design. nih.gov For example, introducing different functionalities on the phenyl ring can alter the hydrogen-bonding capabilities of the final urea product. nih.gov The synthesis of analogs such as 1-(3-hydroxy-2-pyridyl)-3-(4-methyl-3-nitrophenyl)urea nih.gov or 1-(4-fluoro-3-nitrophenyl)-3-(5-hydroxy-1-naphthyl)urea nih.gov demonstrates the feasibility of incorporating various substituted aromatic and heteroaromatic rings. The synthetic accessibility of these analogs depends on the commercial availability or straightforward synthesis of the corresponding substituted anilines or isocyanates.

The following table showcases a selection of synthesized urea and hydroxyurea derivatives, illustrating the structural diversity achievable through divergent synthesis.

Table 2: Examples of Synthesized Analogs and Structurally Related Derivatives

| Compound Name | Key Structural Features | Reference |

| 1-(3-Pyridylmethyl)-3-(4-nitrophenyl)urea | Pyridylmethyl group instead of hydroxyl group. | researchgate.net |

| 1,3-Bis(4-nitrophenyl)urea | A second 4-nitrophenyl group replaces the hydroxyl group. | |

| 1-(3-hydroxy-2-pyridyl)-3-(4-methyl-3-nitrophenyl)urea | Substituted pyridyl and nitrophenyl rings. | nih.gov |

| 1-(4-fluoro-3-nitrophenyl)-3-(5-hydroxy-1-naphthyl)urea | Fluoro-substituted phenyl and a naphthyl group. | nih.gov |

| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | Ethyl groups on both nitrogen atoms of the urea. |

Considerations for Stereoselective Synthesis

When the substituents on a hydroxyurea derivative create one or more chiral centers, the synthesis of a single stereoisomer becomes a significant objective. Stereoselective synthesis aims to produce a specific enantiomer or diastereomer, which is crucial as different stereoisomers can have distinct biological activities.

While the parent compound this compound is achiral, the synthesis of chiral analogs requires stereocontrolled methods. There are several established strategies for achieving this:

Use of Chiral Starting Materials: A straightforward approach is to begin with a commercially available, enantiomerically pure starting material. For example, the synthesis of a chiral urea derivative has been demonstrated using optically active prolinol as the amine nucleophile, which reacts with a phenyl carbamate to yield the chiral product with high efficiency. google.com This strategy directly incorporates the desired stereochemistry from the outset.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst can be used to generate large quantities of an enantiomerically enriched product from achiral starting materials. This is a highly efficient and widely used method in modern organic synthesis. For example, chiral primary amine catalysts have been used for the enantioselective synthesis of tertiary α-hydroxyketones, which are valuable chiral building blocks. Similarly, asymmetric catalysis using proline has been shown to be effective in producing specific stereoisomers in aldol (B89426) reactions, creating up to two new stereogenic centers with high selectivity. youtube.com

Stereoselective Transformations: Specific reactions can be inherently stereoselective. The Strecker synthesis, for instance, can be performed in a highly stereoselective manner using a chiral amine to produce chiral α-aminonitriles, which are versatile precursors for other chiral molecules like amino acids. nih.gov

These strategies underscore the potential for producing specific stereoisomers of complex hydroxyurea analogs. The choice of method would depend on the specific structure of the target molecule and the location of the desired stereocenter.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. By probing the vibrational modes of chemical bonds, these methods offer a unique spectrum that serves as a molecular identifier.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. For 1-Hydroxy-3-(4-nitrophenyl)urea, characteristic absorption bands would be expected for the various functional groups. For instance, the N-H stretching vibrations of the urea (B33335) and hydroxyl groups would likely appear in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) group of the urea moiety would exhibit a strong absorption band, typically around 1630-1680 cm⁻¹. Furthermore, the aromatic C-H and C=C stretching vibrations of the nitrophenyl ring would be observed in the ranges of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The nitro group (NO₂) would also produce characteristic strong absorption bands, usually in the regions of 1500-1560 cm⁻¹ (asymmetric stretch) and 1335-1385 cm⁻¹ (symmetric stretch). Without experimental data, the precise wavenumbers and intensities of these bands for the specific compound remain speculative.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching of the nitro group and the vibrations of the aromatic ring. The C-N and C=O bonds of the urea core would also have characteristic Raman signals. A comparative analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C), and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy would reveal the number of different types of protons in this compound, their relative numbers, and their neighboring protons. The aromatic protons on the 4-nitrophenyl ring would likely appear as a set of doublets in the downfield region of the spectrum (typically 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The protons of the N-H groups in the urea moiety and the O-H proton of the hydroxyl group would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The integration of these signals would confirm the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the urea group would be expected to resonate at a significantly downfield chemical shift (around 150-170 ppm). The aromatic carbons of the nitrophenyl ring would appear in the region of 110-150 ppm, with the carbon atom attached to the nitro group being the most deshielded. The chemical shifts of the carbon atoms would provide crucial information about the electronic environment within the molecule.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, 2D NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the phenyl ring and potentially between the N-H protons and adjacent protons if coupling is observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each carbon signal based on the known assignment of the proton signals.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the precise molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. In the context of this compound, techniques like Electrospray Ionization (ESI) are employed. ESI-MS is particularly useful for polar molecules as it allows for soft ionization, often preserving the molecular ion.

The fragmentation of urea derivatives in mass spectrometry is not a random process; it follows predictable pathways. youtube.com For instance, the analysis of related urea compounds by ESI-MS/MS involves isolating a molecular ion and subjecting it to collision-induced dissociation. nih.gov This process breaks the molecule into smaller, charged fragments. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation patterns for urea compounds can involve the cleavage of the urea linkage itself. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

For analogous urea derivatives, SC-XRD studies have revealed key structural features, such as the planarity of aromatic rings and the hydrogen bonding networks that stabilize the crystal lattice. nih.gov In the case of this compound, SC-XRD would be expected to detail the geometry of the urea group, the orientation of the nitrophenyl group, and the intramolecular and intermolecular hydrogen bonds involving the hydroxyl and urea protons. The presence of strong intramolecular hydrogen bonds has been observed in similar structures. researchgate.net

Table 1: Representative Crystallographic Data for Urea Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea | - | - | nih.gov |

| 3-tert-Butyl-1-(3-hydroxyphenyl)urea | Monoclinic | P21/n | researchgate.net |

This table presents data for related compounds to illustrate the type of information obtained from SC-XRD.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern for a specific crystalline phase. researchgate.netresearchgate.net This technique is valuable for identifying the compound and assessing its purity. For this compound, the PXRD pattern would serve as a fingerprint for its solid-state form.

Studies on other urea inclusion compounds have utilized PXRD to investigate phase transitions at different temperatures, showing changes in crystal symmetry. rsc.org While not providing the atomic-level detail of SC-XRD, PXRD is crucial for routine characterization and for studying polymorphism, where a compound can exist in multiple crystalline forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the nitrophenyl ring and n-π* transitions associated with the nitro and carbonyl groups. The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted phenylurea.

In related compounds, the introduction of electron-withdrawing or -donating groups significantly affects their electronic and optical properties. researchgate.net The UV-Vis spectrum of diphenyl urea, for example, shows a lower cut-off wavelength at 450 nm, indicating its transparency in the visible region, a key property for non-linear optical materials. scirp.org The specific absorption maxima and molar absorptivity values for this compound would be key parameters determined from its UV-Vis spectrum.

Thermal Analysis Methods for Material Stability and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a compound and to study its decomposition pattern.

For this compound, a TGA thermogram would show the temperature at which decomposition begins and the subsequent mass loss stages. The decomposition of urea and its derivatives can be complex, often involving the release of ammonia (B1221849) and isocyanic acid. lew.roresearchgate.net Studies on diphenyl urea have shown that it is stable up to 145°C. scirp.org The thermal decomposition of 1,3-diphenyl urea has been studied to understand the cleavage of urea linkages, which is relevant to polyurethane recycling. mdpi.comresearchgate.net The TGA of this compound would provide crucial information on its thermal stability, which is important for handling and storage, as well as for potential applications at elevated temperatures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea |

| This compound |

| 3-tert-Butyl-1-(3-hydroxyphenyl)urea |

| Diphenyl urea |

| 1,3-Diphenyl urea |

| Ammonia |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference material as a function of temperature, while both are subjected to a controlled temperature program. This analysis provides information about the physical and chemical changes that occur in a material as it is heated or cooled, such as phase transitions, melting, and decomposition.

The thermal behavior of a compound is highly dependent on its specific molecular structure, including the presence and position of functional groups. The hydroxyl (-OH) and nitro (-NO2) groups on the this compound molecule would significantly influence its thermal stability and decomposition pathway compared to unsubstituted urea or other derivatives.

For instance, studies on the thermal decomposition of urea itself show a complex process involving melting followed by decomposition into ammonia and isocyanic acid. lew.roresearchgate.net The presence of the 4-nitrophenyl group is expected to alter the decomposition mechanism and temperature ranges significantly.

To provide accurate DTA data for this compound, experimental analysis of the pure compound would be required. Such an analysis would typically reveal endothermic peaks corresponding to melting and exothermic peaks related to its decomposition. The peak temperatures and shapes would provide critical information about the thermal properties of the compound.

Computational Chemistry and Theoretical Investigations of 1 Hydroxy 3 4 Nitrophenyl Urea

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules. For 1-Hydroxy-3-(4-nitrophenyl)urea, these methods help in elucidating its structural and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has been successfully applied to study various urea (B33335) derivatives, providing reliable results that correlate well with experimental data. The choice of the functional and the basis set is crucial for the accuracy of DFT calculations.

For compounds similar to this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice. eurjchem.com This functional combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between computational cost and accuracy for a wide range of chemical systems. Other functionals, such as the M06-2X, have also been demonstrated to be effective, particularly for studies involving non-covalent interactions. Current time information in Berlin, DE.

The selection of a basis set is equally important. A basis set is a set of functions used to create the molecular orbitals. For urea derivatives, Pople-style basis sets like 6-311+G(d,p) or 6-311++G(d,p) are commonly employed. eurjchem.comresearchgate.net The "+" and "++" notations indicate the inclusion of diffuse functions on heavy atoms and hydrogen atoms, respectively, which are important for describing anions and systems with lone pairs. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of bonding.

A study on 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl) urea utilized the B3LYP method with the 6-311++G basis set for geometry optimization and electronic property calculations. researchgate.net Similarly, investigations on other nitro-containing aromatic compounds have successfully used the B3LYP/6-311+G(d,p) level of theory. mdpi.com These precedents suggest that a similar level of theory would be appropriate for a detailed computational study of this compound.

Table 1: Commonly Used DFT Functionals and Basis Sets for Urea Derivatives

| Functional | Basis Set | Key Features |

| B3LYP | 6-311+G(d,p) | A widely used hybrid functional offering a good balance of accuracy and computational cost. The basis set includes diffuse and polarization functions. eurjchem.com |

| M06-2X | 6-311G(d,p) | A meta-hybrid GGA functional that performs well for thermochemistry, kinetics, and non-covalent interactions. Current time information in Berlin, DE. |

| PBE1PBE | 6-311++G | A hybrid functional that often provides accurate geometries and electronic properties. researchgate.net |

To understand the electronic transitions and the UV-visible absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.com TD-DFT is an extension of DFT that allows for the calculation of excited state properties, such as excitation energies and oscillator strengths.

The methodology typically involves performing a TD-DFT calculation on the optimized ground-state geometry of the molecule. This provides information about the vertical electronic transitions from the ground state to various excited states. The calculated excitation energies correspond to the energies of absorbed photons, which can be related to the absorption maxima (λmax) in a UV-visible spectrum. The oscillator strength is a measure of the probability of a particular electronic transition.

For instance, a TD-DFT study on a related nitrophenyl compound revealed significant electronic transitions in the UV region, which were attributed to π → π* and n → π* transitions involving the phenyl rings and the nitro group. mdpi.com Similar transitions would be expected for this compound, and TD-DFT would be instrumental in characterizing them.

Molecular Geometry Optimization and Conformational Landscape Analysis

Before calculating other properties, it is essential to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. This leads to the equilibrium geometry of the molecule.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms (conformers) and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, multiple conformers may exist. A thorough conformational analysis is necessary to identify the global minimum energy structure, which is the most stable conformer. This typically involves systematically rotating the flexible dihedral angles and performing geometry optimizations for each starting conformation.

In similar urea derivatives, the planarity of the urea group and the relative orientations of the phenyl rings are key conformational features. nih.gov For 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea, the dihedral angle between the two phenyl rings was found to be 6.51(9)°. nih.gov A similar analysis for this compound would reveal its preferred conformation, which is crucial for understanding its interactions and reactivity.

Table 2: Illustrative Optimized Geometrical Parameters for this compound (based on related structures)

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C=O | ~1.25 Å |

| N-C (urea) | ~1.38 Å | |

| C-N (phenyl) | ~1.40 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angle | N-C-N | ~118° |

| C-N-C | ~125° | |

| Dihedral Angle | Phenyl-Urea | Variable |

Note: These values are illustrative and based on computational studies of similar molecules. Actual values would require a specific DFT calculation for this compound.

Electronic Structure Characterization and Orbital Interactions

The electronic structure of a molecule governs its chemical behavior. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its reactivity and properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The distribution of these orbitals provides information about the reactive sites of the molecule.

In a typical nitrophenyl urea derivative, the HOMO is often localized on the phenyl ring and the urea linkage, indicating that these are the likely sites for electrophilic attack. The LUMO is usually concentrated on the nitrophenyl ring, particularly on the nitro group, which is a strong electron-withdrawing group. This suggests that the nitrophenyl moiety is the primary site for nucleophilic attack.

An analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl showed that the HOMO and LUMO were distributed across the biphenyl (B1667301) system, with a significant contribution from the nitro group in the LUMO. eurjchem.com A similar distribution would be anticipated for this compound.

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO energy gap (ΔE). mdpi.com This gap is an important indicator of the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

For many organic molecules, the HOMO-LUMO gap falls within the range of 2-5 eV. For instance, a DFT study on a nitrophenyl derivative reported a HOMO-LUMO gap of around 4.0 eV. mdpi.com The magnitude of the energy gap can be influenced by substituents on the phenyl rings. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group in this compound is expected to result in a relatively small energy gap, indicating a charge transfer character and potential for significant electronic activity.

Table 3: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 eV |

Note: These values are illustrative and based on computational studies of similar molecules. Actual values would require a specific DFT calculation for this compound.

Charge Transfer Dynamics and Dipole Moments

The electronic nature of this compound is expected to be significantly influenced by intramolecular charge transfer (ICT) processes, a common feature in molecules bearing both electron-donating and electron-withdrawing groups. The 4-nitrophenyl group acts as a strong electron acceptor due to the electron-withdrawing nature of the nitro (-NO₂) group, while the hydroxyurea (B1673989) moiety can act as an electron donor.

Computational studies on similar nitroaromatic compounds, such as (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethanol (NPP), reveal the occurrence of ultrafast twisted intramolecular charge transfer (TICT) upon photoexcitation. nih.gov In such processes, the molecule transitions from a planar ground state to a twisted excited state, facilitating charge separation. For NPP, this process occurs on a femtosecond timescale and is accompanied by a significant change in the dipole moment. nih.gov It is plausible that this compound would exhibit similar behavior, with photoexcitation leading to a charge transfer from the hydroxyurea portion to the nitrophenyl ring, likely involving torsional motion around the C-N bond connecting the phenyl ring and the urea group.

The dynamics of this charge transfer are sensitive to the solvent environment. In polar solvents, the charge-separated TICT state is stabilized, often leading to faster relaxation dynamics compared to nonpolar solvents. nih.govrsc.org For 4-N,N-dimethylamino-4′-nitrobiphenyl (DNBP), another related compound, the ICT process is associated with the barrierless twisting of the N,N-dimethylaniline group in highly polar solvents. rsc.org

The change in electronic distribution during the ICT process results in a substantial difference between the ground-state and excited-state dipole moments. This change is a key characteristic of molecules with significant charge transfer character. While specific values for this compound are not available, analogous push-pull systems exhibit large changes in dipole moment upon excitation, which is a subject of interest in the study of nonlinear optical (NLO) materials. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

In a molecule like this compound, the MEP map would be expected to show distinct regions of positive and negative potential.

Negative Potential Regions: The most negative regions (typically colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. In this compound, these would be located around the oxygen atoms of the nitro group and the carbonyl and hydroxyl groups of the urea moiety. Computational studies on other nitrophenyl derivatives confirm that the oxygen atoms of the nitro group are prominent sites of negative electrostatic potential. researchgate.net

Positive Potential Regions: The most positive regions (typically colored blue) are associated with electron deficiency and are prone to nucleophilic attack. These are expected to be found around the hydrogen atoms of the N-H and O-H groups. researchgate.net

The MEP map provides a visual representation of the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding.

Vibrational Frequencies and Predicted Spectroscopic Properties

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, such as Density Functional Theory (DFT), are widely used to calculate these vibrational frequencies. A strong correlation between the calculated and experimental spectra helps in the accurate assignment of the observed vibrational bands.

For a reliable comparison, the calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. Studies on related molecules, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, have shown good agreement between the scaled DFT-calculated vibrational frequencies and the experimental FT-IR and FT-Raman spectra. esisresearch.org

For this compound, key vibrational modes would include:

N-H stretching vibrations of the urea group.

C=O stretching of the urea carbonyl group.

Asymmetric and symmetric stretching of the NO₂ group.

C-N stretching vibrations.

Vibrations of the phenyl ring.

The calculated spectrum for this compound would be expected to reproduce the main features of its experimental counterpart, allowing for a detailed assignment of its fundamental vibrational modes.

Potential Energy Distribution (PED) analysis is a computational technique used to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This analysis is crucial for an unambiguous assignment of the vibrational bands, especially in complex molecules where vibrational modes are often coupled.

For this compound, PED analysis would help to resolve the nature of the vibrations in the fingerprint region of the spectrum, where many modes can overlap. For instance, it could quantify the extent of mixing between the C-N stretching and N-H bending modes of the urea group, or between the phenyl ring vibrations and the NO₂ group modes. In computational studies of similar molecules, PED analysis has been instrumental in assigning the vibrational spectra in detail. nih.gov

Reactivity Descriptors and Chemical Hardness/Softness

Fukui functions are a key concept in conceptual DFT used to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.org The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org Condensed Fukui functions, which are associated with individual atoms, are often used to predict site selectivity.

For this compound, the Fukui functions would likely identify:

Nucleophilic attack sites (f⁺): Regions with a high f⁺ value are prone to nucleophilic attack. These are often associated with atoms that can best accommodate an additional electron. In this molecule, the nitrogen and carbon atoms of the nitrophenyl ring would be likely candidates.

Electrophilic attack sites (f⁻): Regions with a high f⁻ value are susceptible to electrophilic attack. These are typically the sites from which an electron can be most easily removed. The oxygen atoms of the nitro and urea groups, as well as the nitrogen atoms of the urea moiety, are expected to be the primary sites for electrophilic attack. researchgate.netmdpi.com

The presence of the nitro group has a significant influence on the Fukui functions, often leading to specific patterns of reactivity on the aromatic ring. mdpi.com

Non-Covalent Interactions and Intermolecular Forces in Condensed Phases

The arrangement of molecules in the solid state, or condensed phases, is dictated by a complex network of non-covalent interactions. For this compound, these forces are critical in determining its crystal structure, stability, and physicochemical properties. The molecule's functional groups—hydroxyl (-OH), urea (-NH-CO-NH-), and nitro (-NO₂) moieties—provide multiple sites for hydrogen bonding, while the phenyl ring allows for potential π-stacking and van der Waals forces. Computational methods are indispensable for dissecting and quantifying these intricate interactions.

Natural Bond Orbital (NBO) analysis is a powerful computational tool that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. nih.gov It is particularly effective for characterizing hydrogen bonding networks by quantifying the stabilization energy associated with the interaction between a lone pair (the H-bond acceptor) and an antibonding σ* orbital of the H-bond donor.

In this compound, a rich network of intermolecular hydrogen bonds is anticipated. The hydroxyl group (-OH) and the two urea N-H groups are potent hydrogen bond donors. The potential hydrogen bond acceptors are the carbonyl oxygen (C=O), the hydroxyl oxygen, and the oxygens of the nitro group. NBO analysis can elucidate these interactions by calculating the second-order perturbation energy, E(2), which corresponds to the stabilization energy from the delocalization of electron density from a filled donor NBO to an empty acceptor NBO.

A typical NBO analysis for a dimer or crystal structure of this compound would examine interactions such as:

N-H···O=C: Strong interactions forming characteristic urea-urea synthons.

O-H···O=C: The hydroxyl group donating to the urea carbonyl.

N-H···O(nitro): The urea N-H donating to the nitro group oxygens.

O-H···O(nitro): The hydroxyl group donating to the nitro group.

N-H···O(hydroxyl): The urea N-H donating to the hydroxyl oxygen of a neighboring molecule.

The magnitude of the E(2) energy for each interaction provides a quantitative measure of its strength, allowing for a hierarchical ranking of the hydrogen bonds that stabilize the crystal lattice. For instance, studies on similar molecules show that N-H···O interactions can result in significant stabilization energies, confirming their primary role in the crystal packing. nih.gov

Table 1: Illustrative NBO Analysis for Potential Hydrogen Bond Interactions in this compound Dimers

This table exemplifies the type of data generated from an NBO analysis. The values are hypothetical but representative for urea-containing compounds.

| Donor NBO (Lewis Base) | Acceptor NBO (Lewis Acid) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O (Carbonyl) | σ(N-H) | ~15-25 | Strong H-Bond |

| LP(1) O (Nitro) | σ(N-H) | ~5-15 | Moderate H-Bond |

| LP(1) O (Nitro) | σ(O-H) | ~8-18 | Moderate H-Bond |

| LP(1) O (Hydroxyl) | σ(N-H) | ~4-10 | Weak/Moderate H-Bond |

Hirshfeld surface analysis is a versatile graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a unique two-dimensional "fingerprint plot" is created that summarizes all intermolecular contacts.

Key interactions expected for this molecule include:

O···H/H···O Contacts: Appearing as distinct "spikes" on the fingerprint plot, these represent the numerous and strong hydrogen bonds involving the urea, hydroxyl, and nitro groups. These are typically the most prominent features for hydrogen-bonded crystals. nih.gov

H···H Contacts: These generally constitute a large percentage of the surface area, reflecting the van der Waals contacts between hydrogen atoms. diva-portal.org

C···H/H···C Contacts: These can indicate C-H···π interactions, where a C-H bond interacts with the π-system of the nitrophenyl ring.

N···H/H···N Contacts: These would also contribute to the hydrogen bonding network.

C···C Contacts: The presence of these contacts might suggest π-π stacking interactions between the nitrophenyl rings of adjacent molecules.

The analysis provides a holistic view of the forces governing the supramolecular assembly, complementing the more localized, directional information from NBO analysis. nih.gov

Table 2: Exemplary Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Urea Derivative

This table shows representative data from a Hirshfeld analysis of a related compound, illustrating the typical distribution of intermolecular contacts. nih.govdiva-portal.org

| Contact Type | Contribution (%) | Significance |

| H···H | ~40-50% | General van der Waals forces |

| O···H / H···O | ~20-30% | Dominant hydrogen bonding |

| C···H / H···C | ~10-20% | C-H···π and weaker contacts |

| N···H / H···N | ~2-5% | Hydrogen bonding |

| C···C | < 2% | π-π stacking interactions |

| Other | < 5% | Minor contacts |

Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) is a computational tool based on the electron density (ρ) and its gradient (∇ρ). It is used to identify and visualize non-covalent interactions (NCI) in real space. wikipedia.org Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals different types of interactions. researchgate.net

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes in the low-gradient, negative sign(λ₂)ρ region.

Weak, attractive interactions (van der Waals forces) appear as spikes in the low-gradient, near-zero sign(λ₂)ρ region.

Strong, repulsive interactions (steric clashes) appear in the low-gradient, positive sign(λ₂)ρ region.

For this compound, an RDG analysis would generate 3D isosurfaces within the molecular structure, color-coded to distinguish these interactions. One would expect to see large, blue-colored isosurfaces (strong attraction) in the regions of N-H···O and O-H···O hydrogen bonds. Green isosurfaces (van der Waals) would likely appear between the phenyl rings, and red areas (repulsion) might be seen in sterically hindered regions. scielo.org.mx

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a method that maps the probability of finding an electron pair in a given region of a molecule. wikipedia.org It provides a chemically intuitive picture of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net ELF values range from 0 to 1, where a value close to 1 indicates high electron localization (characteristic of covalent bonds and lone pairs), and a value of 0.5 corresponds to a uniform electron gas. taylorandfrancis.com

In the context of intermolecular forces for this compound, ELF analysis can help visualize the electron density distribution that gives rise to these interactions. The analysis would show high ELF values for the covalent bonds (C-C, C-N, N-H, O-H, C=O, N-O) and for the lone pairs on the oxygen and nitrogen atoms. These lone pair regions, visualized as basins of high localization, are the precise locations that act as hydrogen bond acceptors, complementing the insights gained from RDG and NBO analyses. researchgate.netjussieu.fr

Solvent Effects on Electronic and Spectroscopic Properties

The electronic structure and, consequently, the spectroscopic properties (like UV-Vis absorption) of a molecule can be significantly influenced by its solvent environment. Solvatochromism—the change in color or spectral position with solvent polarity—arises from differential solvation of the ground and excited electronic states. Computational chemistry employs two primary strategies to model these effects: implicit and explicit solvation models.

Implicit or continuum solvation models treat the solvent not as individual molecules but as a continuous medium with a defined dielectric constant (ε). nih.govnih.gov This approach offers a computationally efficient way to capture the bulk electrostatic effects of the solvent. The solute is placed within a cavity carved out of this dielectric continuum, and the charge distribution of the solute polarizes the surrounding medium, which in turn creates a reaction field that acts back on the solute.

Popular implicit models include:

Polarizable Continuum Model (PCM): A widely used method where the cavity is defined by a series of interlocking spheres centered on the solute's atoms. youtube.com

SMD (Solvation Model based on Density): A universal solvation model where the solvation free energy includes terms dependent on the solute's electron density.

For this compound, these models could be used to predict how its UV-Vis absorption spectrum shifts in solvents of varying polarity (e.g., from non-polar hexane (B92381) to polar water). The nitro-aromatic system is a classic "push-pull" chromophore, and its electronic transitions are often sensitive to solvent polarity. An implicit model would calculate the stabilization or destabilization of the ground and excited states, allowing for the prediction of bathochromic (red) or hypsochromic (blue) shifts. youtube.com

While implicit models are good for capturing bulk solvent effects, they can miss specific, short-range interactions like hydrogen bonding, which are often crucial. arxiv.org Explicit solvent models address this by including a number of individual solvent molecules in the quantum mechanical calculation. nih.gov This is computationally much more demanding but provides a more accurate picture of the immediate solvation shell.

A hybrid approach, often called a cluster-continuum or microsolvation model, is a common compromise. nih.gov Here, one or more solvent molecules are treated explicitly to account for specific interactions (like hydrogen bonds), while the rest of the solvent is modeled as a dielectric continuum. nih.gov

For this compound, this approach would be highly relevant. For example, in a protic solvent like water or ethanol, explicit solvent molecules would form direct hydrogen bonds with the urea, hydroxyl, and nitro groups. mdpi.com A hybrid calculation could place a few water molecules at these key sites to accurately model the strong, specific hydrogen-bonding interactions, which an implicit model alone might underestimate. nih.gov This detailed modeling is essential for accurately predicting spectroscopic properties and understanding the molecule's behavior in aqueous or biological environments.

Chemical Reactivity and Mechanistic Studies

Elucidation of Reaction Pathways and Transformation Mechanisms

The transformation of 1-Hydroxy-3-(4-nitrophenyl)urea can proceed through several distinct pathways, including hydrolysis of the urea (B33335) bond, redox reactions at the nitro and hydroxyl functionalities, and substitution on the aromatic ring.

The urea linkage is susceptible to hydrolysis, typically under acidic or basic conditions, or via enzymatic catalysis. mdpi.comorgsyn.org Acid-catalyzed hydrolysis would involve protonation of one of the urea's carbonyl or nitrogen atoms, followed by nucleophilic attack by water. This process would cleave the C-N bond, leading to the formation of N-(4-nitrophenyl)hydroxylamine and isocyanic acid, or 4-nitroaniline (B120555) and hydroxycarbamic acid, depending on which C-N bond is broken. The stability of hydroxyurea (B1673989) derivatives is known to be pH-dependent, with rapid decomposition occurring in acidic media. orgsyn.org

Enzymatic hydrolysis, for instance by urease, is another plausible pathway, which is known to catalyze the breakdown of urea and some of its derivatives. mdpi.comnih.gov If this compound were a substrate, this would likely yield hydroxylamine (B1172632) and a 4-nitrophenylamine derivative. nih.gov

Table 1: Potential Hydrolysis Products of this compound

| Reaction Condition | Potential Products |

| Acidic Hydrolysis | N-(4-nitrophenyl)hydroxylamine, Isocyanic Acid |

| 4-nitroaniline, Hydroxycarbamic Acid | |

| Enzymatic (Urease-like) | Hydroxylamine, 4-nitrophenylamine |

The nitro and hydroxyl groups are the primary sites for redox activity in the molecule.

Reduction Reactions: The aromatic nitro group is readily reduced under various conditions, often involving metal catalysts (like Pd, Pt, Fe) or chemical reductants. rsc.orgresearchgate.netnumberanalytics.com The reduction proceeds in a stepwise manner, typically involving a six-electron transfer to convert the nitro group into an amino group. nih.gov Key intermediates in this pathway are the corresponding nitrosobenzene (B162901) and phenylhydroxylamine derivatives. rsc.orgnumberanalytics.com Thus, reduction of this compound would first yield 1-Hydroxy-3-(4-nitrosophenyl)urea, followed by 1-Hydroxy-3-(4-(hydroxyamino)phenyl)urea, and finally 1-Hydroxy-3-(4-aminophenyl)urea. The specific product obtained can often be controlled by the choice of reducing agent and reaction conditions. mdpi.com

Oxidation Reactions: The N-hydroxyurea moiety is susceptible to oxidation. Chemical or enzymatic oxidation can lead to the formation of a nitroxide radical. nih.govnih.gov This intermediate can be a precursor to the release of nitroxyl (B88944) (HNO) or nitric oxide (NO). nih.govnih.govnih.gov For example, heme proteins can catalyze the oxidation of hydroxyurea. nih.govnih.gov The presence of the electron-withdrawing 4-nitrophenyl group would likely influence the redox potential of the N-hydroxy group, making it more susceptible to oxidation compared to unsubstituted hydroxyurea. nih.gov

The reactivity of the 4-nitrophenyl ring towards substitution reactions is strongly governed by the powerful electron-withdrawing nature of the nitro group. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong activating group for nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.org While this compound does not have a typical halide leaving group, the entire hydroxyurea moiety could potentially be displaced by a strong nucleophile under forcing conditions. More relevant is the activation of other positions on the ring. If another substituent were present, such as a halogen at the ortho position to the nitro group, it would be highly susceptible to substitution. The mechanism proceeds via the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.comyoutube.com

Electrophilic Aromatic Substitution: Conversely, the nitro group is a strong deactivating group for electrophilic aromatic substitution due to its electron-withdrawing properties, which reduce the nucleophilicity of the benzene (B151609) ring. nih.govgalaxy.ai Any electrophilic attack would be directed to the meta position relative to the nitro group (i.e., the 3- and 5-positions). chemguide.co.ukquora.com Reactions such as further nitration or halogenation would require harsh conditions to proceed.

The N-hydroxyl group plays a crucial role beyond being a site for oxidation. It can participate in hydrogen bonding, both intramolecularly and intermolecularly. An intramolecular hydrogen bond could form between the hydroxyl hydrogen and the carbonyl oxygen of the urea, creating a pseudo-ring structure that could influence the molecule's conformation and reactivity. nih.gov This group is also a key hydrogen donor in radical scavenging reactions, as seen in its interaction with tyrosyl radicals in enzymes like ribonucleotide reductase. researchgate.netmdpi.com Its presence also significantly impacts the electronic properties of the adjacent nitrogen and the urea functionality as a whole.

Reaction Kinetics and Thermodynamic Parameters of Transformations

The kinetics and thermodynamics of reactions involving this compound can be inferred from studies on related compounds.

Kinetics: The rates of reduction for nitroaromatic compounds are highly dependent on the reductant used and the compound's one-electron reduction potential. nih.govnih.gov Linear free energy relationships (LFERs) have been established, correlating the logarithm of the reaction rate constant (log k) with these reduction potentials. nih.govacs.org The electron-withdrawing nature of the substituents on the aromatic ring generally increases the rate of reduction. The kinetics of thermal decomposition for nitroaromatic compounds can be complex, often involving autocatalysis by decomposition products. dtic.mil

Thermodynamics: The reduction of nitroaromatic compounds is a thermodynamically favorable process. The one-electron reduction potential (E1) is a key thermodynamic parameter that indicates the "reducibility" of a nitroaromatic compound. dtic.mildtic.mil A more positive reduction potential corresponds to a greater thermodynamic driving force for reduction. The presence of electron-withdrawing groups like the nitro group stabilizes the resulting radical anion, making the reduction potential more favorable. dtic.mil

Table 2: Representative Thermodynamic Data for Nitroaromatic Reduction

| Compound | One-Electron Reduction Potential (E17 at pH 7.0) vs. NHE |

| Nitrobenzene | -0.486 V |

| 4-Nitroaniline | -0.56 V |

| 4-Nitrophenol | -0.67 V |

| Note: Data are for representative nitroaromatic compounds to illustrate trends. The exact value for this compound would be influenced by the hydroxyurea substituent. |

Identification and Characterization of Reaction Intermediates and Transition States

The transformation of this compound involves several key, often transient, species.

Nitroaromatic Reduction Intermediates: As established, the pathway from a nitro to an amino group proceeds via stable, characterizable intermediates. The first is the 4-nitrosophenyl derivative, followed by the 4-(hydroxyamino)phenyl derivative. rsc.org These intermediates are central to understanding the step-wise nature of the reduction.

Hydroxyurea Oxidation Intermediates: Oxidation of the N-hydroxyurea moiety is proposed to proceed through a nitroxide radical (R-N(O•)-C(O)NHR'). nih.govnih.gov This radical can then decompose, potentially through a C-nitrosoformamide intermediate, to release HNO or NO. nih.govnih.gov

Nucleophilic Substitution Intermediates: In SNAr reactions, the key intermediate is the Meisenheimer complex . This is a resonance-stabilized, negatively charged species formed by the addition of the nucleophile to the aromatic ring. wikipedia.orgchemistrysteps.com Its stability, enhanced by the para-nitro group, is crucial for the reaction to proceed. The rate-limiting step is typically the formation of this complex. nih.govmdpi.com

Transition States: Detailed characterization of transition states requires computational modeling. For SNAr reactions, the transition state for the formation of the Meisenheimer complex would involve the partial formation of the bond with the incoming nucleophile and delocalization of the negative charge into the aromatic ring and the nitro group. nih.gov For hydrolysis, the transition state would involve the simultaneous interaction of water and the protonated urea.

Catalytic Promotion and Inhibition Mechanisms for Reactions Involving the Compound

The specific catalytic or inhibitory properties of this compound have not been extensively documented in publicly available research. However, by examining the functional moieties of the molecule—the hydroxyurea group and the nitrophenyl group—we can infer potential mechanisms of action based on the known reactivity of related compounds.

The hydroxyurea functional group is a well-established inhibitor of several enzymes, most notably ribonucleotide reductase (RNR). This inhibition is central to the pharmacological activity of hydroxyurea, a drug used in the treatment of myeloproliferative disorders and sickle cell anemia. The inhibitory action of hydroxyurea against RNR is believed to proceed through the quenching of a critical tyrosyl free radical in the enzyme's active site, which is essential for the catalytic cycle that reduces ribonucleotides to deoxyribonucleotides. This process ultimately disrupts DNA synthesis. nih.govwikipedia.orghcplive.com

The general mechanism for the inhibition of ribonucleotide reductase by hydroxyurea involves the donation of a hydrogen atom from the hydroxylamine moiety to the tyrosyl radical, thereby inactivating the enzyme. This ability to scavenge free radicals suggests that this compound could potentially exhibit similar inhibitory effects on radical-mediated enzymatic reactions.

Furthermore, derivatives of hydroxyurea have been explored as inhibitors of other metalloenzymes. For example, amino acid hydroxyurea derivatives have shown potential as inhibitors of histone deacetylases (HDACs), which contain a zinc ion in their active site. nih.gov The N'-hydroxyurea moiety can chelate the metal ion, disrupting the enzyme's catalytic function. nih.gov Given the structural similarity, this compound might also act as an inhibitor of metalloenzymes through metal chelation.

The nitrophenyl group, on the other hand, can influence the electronic properties of the entire molecule. The strong electron-withdrawing nature of the nitro group can affect the acidity of the N-H protons in the urea bridge and the redox potential of the molecule. While direct catalytic promotion by this compound is not documented, urea and its derivatives are known to act as organocatalysts in various reactions, often through hydrogen bonding interactions that stabilize transition states. The presence of the hydroxy and nitro groups could modulate such catalytic activity.

In the context of inhibition, the nitrophenylurea scaffold is found in compounds with biological activity. For instance, nicarbazin, a complex containing 1,3-bis(4-nitrophenyl)urea, is used as an anticoccidial agent. wikipedia.org Its mechanism involves the disruption of ion transport and energy metabolism in the parasite. While the direct target is different, it highlights that the nitrophenylurea structure can be a pharmacophore for inhibitory activity.

A theoretical examination of compounds containing a nitrophenyl group, such as 3-(4-hydroxyphenyl)-1-(4-nitrophenyl) prop-2-en-1-one, has shown that the heteroatoms (oxygen and nitrogen) are key sites for interaction in corrosion inhibition on mild steel, acting through adsorption on the metal surface. This suggests that the nitro and urea groups in this compound could facilitate its interaction with and potential inhibition of metallic surfaces or metalloenzymes.

Table of Potential Mechanistic Actions:

| Functional Group | Potential Mechanism | Implication |

| Hydroxyurea | Radical Scavenging | Inhibition of radical-dependent enzymes (e.g., RNR) |

| Hydroxyurea | Metal Chelation | Inhibition of metalloenzymes (e.g., HDACs) |

| Nitrophenylurea | Hydrogen Bonding | Potential for organocatalysis |

| Nitrophenylurea | Electronic Effects | Modulation of reactivity and binding affinity |

Table of Related Compounds and Their Mechanisms:

| Compound | Mechanism of Action | Reference |

| Hydroxyurea | Inhibition of ribonucleotide reductase via tyrosyl radical quenching. | nih.govwikipedia.orghcplive.com |

| Amino Acid Hydroxyurea Derivatives | Inhibition of histone deacetylases through zinc chelation. | nih.gov |

| Nicarbazin (contains 1,3-bis(4-nitrophenyl)urea) | Disruption of ion transport and energy metabolism. | wikipedia.org |

Supramolecular Chemistry and Molecular Recognition Phenomena

Analysis of Hydrogen Bonding Networks in Crystalline and Solution States

The capacity of the urea (B33335) moiety to act as both a hydrogen bond donor and acceptor is fundamental to its role in molecular assembly. researchgate.net In 1-Hydroxy-3-(4-nitrophenyl)urea, the two N-H groups of the urea backbone are potent hydrogen bond donors. The acidity, and therefore the donor strength, of these protons is significantly enhanced by the strong electron-withdrawing effect of the para-nitrophenyl (B135317) group. nih.gov This polarization makes the urea N-H groups particularly effective at interacting with electron-rich species.

In the crystalline state, urea and its derivatives typically form robust, tape-like or sheet-like structures sustained by bifurcated N-H···O=C hydrogen bonds. researchgate.netresearchgate.netaps.org For this compound, several distinct hydrogen bonding interactions are anticipated:

Urea Tape Formation: The primary interaction is expected to be the classic α-network, where the N-H groups of one molecule donate hydrogen bonds to the carbonyl oxygen of a neighboring molecule, leading to the formation of a one-dimensional polymer-like chain or "tape". researchgate.net

Hydroxyl Group Participation: The hydroxyl (O-H) group introduces additional complexity and directionality. It can act as a hydrogen bond donor to the carbonyl oxygen of another urea, the oxygen of a nitro group, or even the hydroxyl oxygen of an adjacent molecule. It can also act as a hydrogen bond acceptor, receiving a donation from a urea N-H or another hydroxyl group.

Nitro Group as an Acceptor: While a weaker hydrogen bond acceptor than the urea carbonyl, the oxygen atoms of the nitro group can also participate in N-H···O₂N or O-H···O₂N interactions, potentially cross-linking the primary urea tapes. researchgate.net

In solution, the specific hydrogen bonding network is dependent on the nature of the solvent. In non-polar solvents, the self-assembly driven by these hydrogen bonds is expected to be strong. In polar, hydrogen-bond-competing solvents like DMSO, these intermolecular interactions may be disrupted in favor of solute-solvent hydrogen bonds. The dynamic equilibrium between various hydrogen-bonded states can be observed through techniques like NMR spectroscopy, where changes in the chemical shifts of the N-H and O-H protons upon dilution indicate the dissociation of hydrogen-bonded aggregates. reading.ac.uk

Anion Recognition and Complexation Studies

The design of synthetic receptors for anions is a major focus of supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. Urea-based receptors are particularly effective due to the parallel arrangement of the two N-H fragments, which creates a pre-organized binding cleft for anions. rsc.org

The this compound molecule is well-equipped to act as an anion receptor. The two acidic N-H protons of the urea can form a bidentate (two-point) hydrogen bonding interaction with a single anion. rsc.orgfrontiersin.org The hydroxyl group can provide a third point of contact, potentially enhancing both the affinity and selectivity of the binding event.

The electron-withdrawing nitro group enhances the acidity of the N-H protons, making the molecule a more effective receptor. It is expected that the receptor would show a binding affinity that correlates with the basicity of the anion. frontiersin.org Highly basic anions like acetate (B1210297) (CH₃COO⁻) and fluoride (B91410) (F⁻) would likely form stronger complexes compared to less basic anions such as nitrate (B79036) (NO₃⁻) or bromide (Br⁻). frontiersin.org The binding order for many nitrophenyl urea-based receptors follows a general trend, with a preference for oxoanions over halides. frontiersin.orguniupo.it

The general binding affinity trend observed for similar receptors is:

Oxoanions: Acetate > Dihydrogen Phosphate > Hydrogen Sulfate > Nitrate frontiersin.org

Halides: Fluoride > Chloride > Bromide > Iodide frontiersin.org

This selectivity is governed by a combination of the anion's basicity (proton affinity) and its geometric compatibility with the receptor's binding pocket.

The interaction between an anion receptor and an anion is typically characterized by its stoichiometry (the ratio of receptor to anion in the complex) and its association or stability constant (K). These parameters are commonly determined using techniques such as UV-Vis or NMR spectroscopic titrations. In a typical experiment, the concentration of the anion is incrementally increased in a solution of the receptor, and the resulting spectral changes are monitored.

For most simple urea-based receptors, a 1:1 binding stoichiometry is observed, where one receptor molecule complexes with one anion. frontiersin.org The stability constant quantifies the strength of this interaction. While specific experimental data for this compound is not available, the table below presents representative stability constants for a related receptor, 1,3-bis(4-nitrophenyl)urea, binding with various anions in DMSO solution. This data illustrates the typical magnitudes and trends expected.

| Anion | Stability Constant (log K) | Reference Compound |

|---|---|---|

| Acetate (CH₃COO⁻) | 4.08 | 1,3-bis(4-nitrophenyl)urea |

| Dihydrogen Phosphate (H₂PO₄⁻) | 3.54 | 1,3-bis(4-nitrophenyl)urea |

| Fluoride (F⁻) | 3.70 | m-xylylene-based thiourea (B124793) receptor |

| Chloride (Cl⁻) | 1.95 | 1,3-bis(4-nitrophenyl)urea |

| Bromide (Br⁻) | <1 | 1,3-bis(4-nitrophenyl)urea |

Note: The data presented is for illustrative purposes based on structurally similar compounds to demonstrate expected trends. frontiersin.org

Self-Assembly into Supramolecular Architectures

The same directional, non-covalent interactions that govern crystal packing and anion recognition also drive the self-assembly of molecules into larger, well-defined supramolecular structures in solution or on surfaces.

The primary design principle for the self-assembly of this compound is the strong and directional hydrogen bonding of the urea group. researchgate.net This motif is well-known for its tendency to form one-dimensional (1D) aggregates like fibers and tapes. researchgate.net The planarity of the urea and the phenyl ring further promotes stacking interactions.

Key design elements include:

Strong, Directional Hydrogen Bonds: The N-H···O=C interaction is the main driver for forming 1D polymeric chains. researchgate.net

Hierarchical Assembly: These primary 1D fibers can then associate through weaker interactions (like van der Waals forces or π-π stacking between the nitrophenyl rings) to form thicker bundles or networks.

Modulating Interactions: The hydroxyl group provides a secondary control element. It can either reinforce the 1D assembly by forming hydrogen bonds along the fiber axis or disrupt it by promoting inter-fiber cross-linking, potentially leading to the formation of 2D sheets or 3D networks.

Under appropriate conditions (e.g., in non-polar solvents or upon cooling a saturated solution), the self-assembly of this compound can lead to the formation of various macroscopic structures.

Fibers and Gels: The hierarchical assembly of 1D hydrogen-bonded tapes often results in the formation of long, entangled nanofibers. If these fibers form a continuous network that can immobilize the solvent, a supramolecular gel is formed. researchgate.net The properties of such a gel would be dictated by the strength and density of the fiber network.

Crystals: Slow evaporation of a suitable solvent can allow the molecules to arrange into a highly ordered, three-dimensional crystalline lattice, which represents the thermodynamic minimum energy state. The final crystal structure would be a balance of all possible hydrogen bonding and stacking interactions, as described in section 6.1.

The characterization of these assembled structures relies on a suite of analytical techniques. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are used to visualize the morphology of fibers and networks. Rheology is used to measure the mechanical properties of any resulting gels, while X-ray diffraction (XRD) is the definitive method for determining the precise arrangement of molecules in the crystalline state.

Applications in Materials Science and Catalysis

Nonlinear Optical (NLO) Properties

Organic materials with significant nonlinear optical (NLO) properties are crucial for developing advanced photonic and optoelectronic technologies. nih.gov The efficacy of these materials often depends on molecular structures that facilitate intramolecular charge transfer, a feature inherent in 1-Hydroxy-3-(4-nitrophenyl)urea.

Evaluation of Second Harmonic Generation (SHG) Potential

Second Harmonic Generation (SHG) is a key NLO phenomenon where high-intensity light is converted to light with double the frequency. Materials capable of efficient SHG must possess a non-centrosymmetric crystal structure. hmdb.canih.gov While specific experimental data for this compound is not available, its potential as an SHG material can be inferred from studies on analogous compounds. Urea (B33335), for instance, is a well-known NLO material valued for its large nonlinear optical coefficient and high laser damage threshold. nih.gov The NLO response in urea derivatives is often linked to the "push-pull" effect along hydrogen bonds which enhances the SHG response. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups in this compound suggests a strong potential for SHG activity, provided it crystallizes in a non-centrosymmetric space group.

Correlation Between Molecular Structure and NLO Response

The NLO response of a molecule is intrinsically linked to its electronic structure. A large second-order NLO response is typically found in molecules with a significant difference between their ground and excited state dipole moments, a characteristic of systems with strong intramolecular charge transfer (ICT). In this compound, the hydroxyl (-OH) group acts as an electron donor, while the nitro (-NO2) group on the phenyl ring serves as a strong electron acceptor. This "push-pull" configuration across the urea bridge is a classic design for creating high-performance NLO molecules.